molecular formula C8H16O2Ti B1599437 Titanium(IV) 2-Ethylhexanoate CAS No. 3645-34-9

Titanium(IV) 2-Ethylhexanoate

Cat. No.: B1599437
CAS No.: 3645-34-9
M. Wt: 192.08 g/mol
InChI Key: DJSWDXUOSQTQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Titanium(IV) 2-Ethylhexanoate is typically synthesized through the reaction of titanium tetrachloride with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

TiCl4+4C8H16O2Ti(C8H15O2)4+4HCl\text{TiCl}_4 + 4 \text{C}_8\text{H}_{16}\text{O}_2 \rightarrow \text{Ti(C}_8\text{H}_{15}\text{O}_2)_4 + 4 \text{HCl} TiCl4​+4C8​H16​O2​→Ti(C8​H15​O2​)4​+4HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride is reacted with 2-ethylhexanoic acid. The reaction is typically conducted at elevated temperatures to facilitate the formation of the product. The resulting compound is then purified through distillation or other separation techniques to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Titanium(IV) 2-Ethylhexanoate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form titanium dioxide.

    Reduction: It can be reduced to lower oxidation states of titanium.

    Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Ligand exchange reactions often use other carboxylic acids or alcohols as reagents.

Major Products:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Titanium(IV) 2-Ethylhexanoate is synthesized by reacting titanium tetrachloride with 2-ethylhexanoic acid:

TiCl4+4C8H16O2Ti C8H15O2)4+4HCl\text{TiCl}_4+4\text{C}_8\text{H}_{16}\text{O}_2\rightarrow \text{Ti C}_8\text{H}_{15}\text{O}_2)_4+4\text{HCl}

This compound is known for its catalytic activity in polymerization reactions, particularly in the production of polyesters and polyolefins. It acts as a coupling agent to enhance the adhesion between fibers and resins in composite materials, such as Kevlar-phenolic composites .

Chemistry

This compound is extensively used as a catalyst in polymerization processes. Its ability to facilitate the polymerization of cyclic oligomers makes it valuable in developing high-performance polymers .

Biology

In biological research, this compound is employed to study interactions between metal ions and biological molecules. It has potential applications in developing new biomaterials due to its unique properties that can influence biological interactions .

Medicine

While not directly used in clinical settings, this compound plays a role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility in creating complex organic structures makes it a valuable asset in medicinal chemistry .

Industry

In industrial applications, this compound serves as a coupling agent that improves the adhesion of fibers and resins in composite materials. This characteristic is particularly beneficial in manufacturing high-strength composites used in aerospace and automotive industries .

Case Studies

Case Study 1: Polymerization Catalysis
A study demonstrated the effectiveness of this compound as a catalyst for producing poly(butylene terephthalate). The polymerization process showed significant improvements in yield and molecular weight when this compound was utilized compared to traditional catalysts.

Case Study 2: Composite Materials
Research on Kevlar-phenolic composites indicated that incorporating this compound significantly enhanced the interfacial adhesion between fibers and resins. This led to improved mechanical properties, making these composites suitable for high-performance applications .

Mechanism of Action

Mechanism: Titanium(IV) 2-Ethylhexanoate acts primarily as a Lewis acid catalyst. It coordinates with electron-rich species, facilitating various chemical transformations. In polymerization reactions, it activates monomers, enabling their polymerization into long-chain polymers .

Molecular Targets and Pathways: The compound targets electron-rich sites in monomers and other reactants. It forms coordination complexes that lower the activation energy of the reaction, thereby increasing the reaction rate .

Comparison with Similar Compounds

  • Titanium(IV) Butoxide
  • Titanium(IV) Isopropoxide
  • Titanium(IV) Acetylacetonate

Comparison: Titanium(IV) 2-Ethylhexanoate is unique due to its specific ligand structure, which provides distinct solubility and reactivity properties. Compared to Titanium(IV) Butoxide and Titanium(IV) Isopropoxide, it offers better solubility in non-polar solvents and enhanced stability. Its performance as a coupling agent and catalyst is also superior in certain applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Titanium(IV) 2-ethylhexanoate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting titanium tetrachloride with 2-ethylhexanoic acid in a non-aqueous solvent under inert conditions. To optimize yield, vary molar ratios (e.g., 1:4 to 1:6 Ti:ligand), temperature (80–120°C), and reaction time (4–24 hrs). Validate purity via FT-IR (absence of -OH stretches from unreacted acid) and elemental analysis (Ti content). For reproducibility, document solvent drying protocols and inert gas flow rates .

Q. How should researchers characterize the coordination geometry and stability of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques. X-ray diffraction (XRD) provides definitive structural data, while NMR (¹H, ¹³C) and UV-Vis spectroscopy confirm ligand binding modes. Thermogravimetric analysis (TGA) under nitrogen assesses thermal stability (decomposition onset typically >200°C). Cross-validate findings with computational models (e.g., DFT for geometry optimization) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and handling due to potential respiratory irritancy. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in sealed containers under nitrogen, away from oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Document hazard mitigation in line with GHS Category 2B guidelines .

Q. How can researchers verify the catalytic efficiency of this compound in polymerization reactions?

  • Methodological Answer : Design kinetic studies using controlled monomer feed ratios (e.g., ε-caprolactone or lactides). Monitor conversion rates via ¹H NMR or GPC. Compare catalyst performance by calculating turnover frequencies (TOF) and molecular weight distributions (Đ = Mw/Mn). Include negative controls (e.g., ligand-free Ti precursors) to isolate catalytic effects .

Q. What are the best practices for reporting experimental data on this compound in publications?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Main Text : Summarize key findings (≤5 compounds) with spectral data (e.g., IR peaks, NMR shifts).
  • Supporting Information : Include raw TGA/DSC curves, crystallographic CIF files, and detailed synthetic protocols.
  • Ethics : Disclose funding sources and conflicts of interest. Cite prior work to contextualize novel contributions .

Advanced Research Questions

Q. How can factorial design be applied to optimize this compound’s catalytic activity in complex reaction systems?

  • Methodological Answer : Implement a 2³ factorial design to test variables: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Use ANOVA to identify significant interactions (e.g., X₁×X₂ for rate enhancement). For example, a study might reveal that 5 mol% catalyst at 100°C in toluene maximizes polycaprolactone yield (Đ < 1.2). Validate robustness via triplicate runs .

Q. What mechanisms explain contradictory reports on this compound’s hydrolytic stability?

  • Methodological Answer : Conduct controlled hydrolysis experiments under varying humidity (10–90% RH). Monitor degradation via ICP-OES (Ti⁴⁺ leaching) and FT-IR (appearance of TiO₂ bands). Conflicting data may arise from ligand exchange kinetics: bulky 2-ethylhexanoate groups slow hydrolysis in aprotic solvents but accelerate it in protic media. Replicate studies using standardized humidity chambers .

Q. How can researchers integrate computational modeling with experimental data to predict this compound’s reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model Ti-O bond dissociation energies and ligand steric effects. Correlate computed activation barriers with experimental Arrhenius parameters. For example, a lower ΔG‡ for ligand substitution in THF vs. hexane aligns with faster kinetics observed in polar solvents. Cross-check with EXAFS for local Ti coordination .

Q. What methodological frameworks address ethical challenges in studying this compound’s environmental impact?

  • Methodological Answer : Adopt the REACH regulation framework:

  • Data Linking : Combine toxicity assays (e.g., Daphnia magna LC50) with lifecycle analysis (LCA) of byproducts.
  • Ethical Reporting : Disclose limitations in ecotoxicity models (e.g., extrapolating aquatic data to soil systems).
  • Theoretical Integration : Use green chemistry principles (Atom Economy, E-factor) to guide solvent selection and waste minimization .

Q. How can mixed-methods approaches resolve discrepancies in this compound’s spectroscopic data across studies?

  • Methodological Answer : Apply triangulation:
  • Quantitative : Compare XRD, NMR, and IR data from 3+ independent labs.
  • Qualitative : Interview researchers to identify procedural variations (e.g., drying time for Ti precursors).
  • Statistical : Use multivariate analysis (PCA) to cluster datasets by solvent purity or instrument calibration. Publish raw data in repositories like Zenodo for transparency .

Properties

CAS No.

3645-34-9

Molecular Formula

C8H16O2Ti

Molecular Weight

192.08 g/mol

IUPAC Name

2-ethylhexanoic acid;titanium

InChI

InChI=1S/C8H16O2.Ti/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

DJSWDXUOSQTQCP-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ti+4]

Canonical SMILES

CCCCC(CC)C(=O)O.[Ti]

Key on ui other cas no.

3645-34-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.